

taranabant pharmacokinetics absorption distribution

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Compound Focus: Taranabant

CAS No.: 701977-09-5

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Summary of Key Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic parameters of **taranabant**.

Parameter	Value/Description	Citation
Time to Max Concentration (T~max~)	1.0 to 2.5 hours (median)	[1] [2] [3]
Terminal Half-Life (t~1/2~)	~70 to 104 hours	[1] [2]
Apparent Clearance (CL/F)	25.4 L/h	[1] [4]
Apparent Volume of Distribution (V~ss~/F)	2,578 L	[1] [4]
Effect of High-Fat Meal	↑ C~max~ by 14%; ↑ AUC~0-∞~ by 74%	[1] [3]
Accumulation Ratio (C~max~ / AUC)	1.18 to 1.40-fold (C~max~); 1.5 to 1.8-fold (AUC~0-24h~)	[2]
Primary Route of Elimination	Hepatic metabolism; ~87% of dose excreted in feces, ~5% in urine	[5]

Detailed Pharmacokinetic Characteristics

Absorption

- **Process and Timing:** **Taranabant** is orally administered and **rapidly absorbed**, with a median time to maximum plasma concentration of **1.0 to 2.5 hours** [1] [2] [3].
- **Food Effect:** A standard high-fat breakfast increases systemic exposure, raising C_{max} by **14%** and $AUC_{0-\infty}$ by **74%**. Food status does not affect 24-hour trough concentrations [1] [3].

Distribution

- **Extent and Model:** **Taranabant** has an **apparent steady-state volume of distribution of 2,578 L**, indicating extensive distribution into tissues. A **three-compartment model** best describes its multiphasic plasma concentration decline [1] [4].
- **Physicochemical and Protein Binding:** As a **highly lipophilic compound**, **taranabant** distributes widely into adipose tissue and is **highly protein-bound (>98%)** to albumin and alpha-1 acid glycoprotein [1].

Metabolism and Excretion

- **Primary Metabolic Pathway:** **Taranabant** is **almost exclusively cleared by metabolism** via the cytochrome P450 3A4 enzyme [1].
- **Key Metabolites:** The primary circulating metabolite is a monohydroxylated metabolite, **M1**, which reaches plasma concentrations **two to three times higher than the parent compound** and has a comparable half-life [1] [5].
- **Excretion Routes:** Following a single oral dose, **~87% of the radioactive dose was recovered in feces** and **~5% in urine**, indicating elimination occurs predominantly via hepatic metabolism and biliary excretion of metabolites [5].

Experimental Protocols for Key Studies

Understanding the experimental methods is crucial for evaluating the data.

Population Pharmacokinetic Modeling

- **Objective:** To characterize population PK and identify influential covariates [1] [4].
- **Data Source:** Pooled data from **12 phase 1 studies and 1 phase 2 study** [1] [4].
- **Population:** **187 healthy and 385 obese subjects** with **6,834 plasma concentrations** [1] [4].
- **Dosing:** Single and multiple oral doses ranging from **0.5 to 8 mg** [1] [4].
- **Software and Model:** Analysis performed using **NONMEM**. A standard covariate analysis used forward selection and backward elimination [1] [4].
- **Outcome:** A **three-compartment model with first-order absorption and elimination** was selected as adequate [1] [4].

Absorption and Food Effect Study

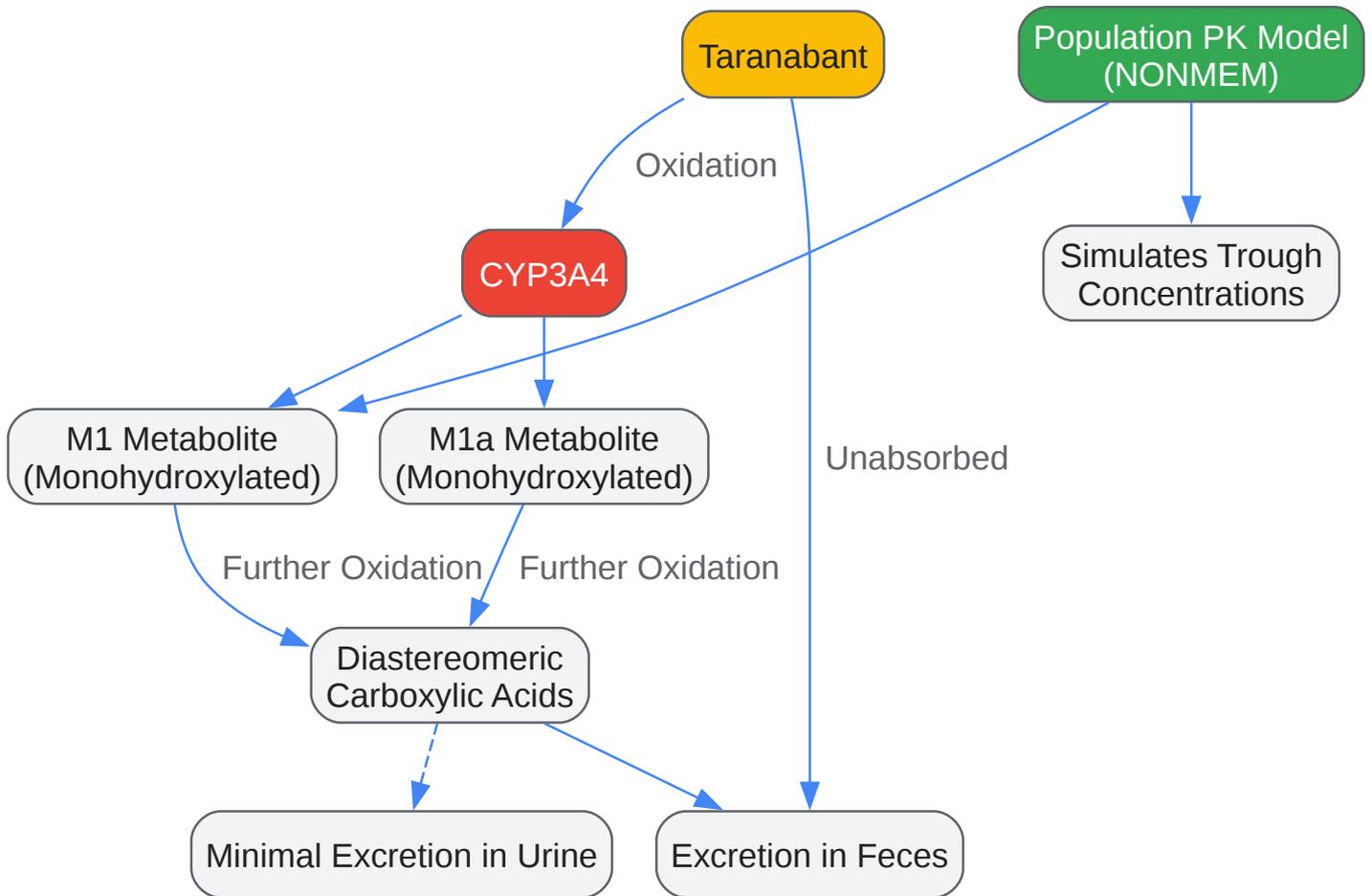
- **Objective:** To assess the safety, tolerability, and PK of single oral doses, including food effects [3].
- **Design:** A double-blind, randomized, placebo-controlled, single oral dose study [3].
- **Population:** **24 healthy male volunteers** [3].
- **Dosing:** Single doses ranging from **0.5 to 600 mg**. The food effect was evaluated by co-administering **taranabant** with a **high-fat breakfast** [3].
- **Analysis:** PK parameters were determined from plasma concentration-time profiles [3].

Mass Balance and Metabolic Profile Study

- **Objective:** To investigate the metabolism and excretion of **taranabant** [5].
- **Design:** An open-label study [5].
- **Population:** **Six healthy male subjects** [5].
- **Dosing:** A single oral dose of **5 mg/201 μ Ci [14 C]taranabant** [5].
- **Analysis:** Total radioactivity measured in plasma, urine, and feces. Metabolite profiles identified in plasma and feces using modern analytical techniques [5].

Metabolic Pathway and Clinical Workflow

The following diagram illustrates the primary metabolic fate of **taranabant** in the human body and connects this to the broader clinical development context.



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Taranabant is primarily metabolized by CYP3A4 into hydroxylated metabolites, which are further processed and excreted mainly in feces. Data from population PK modeling of these metabolites informed clinical trial simulations.

Key Takeaways for Researchers

- **Clinical Relevance of Covariates:** The population PK analysis identified statistically significant effects of BMI, age, CrCL, and gender on certain PK parameters. However, the magnitude of these effects was considered **modest and not clinically relevant**, suggesting that **dose adjustment for these demographics is not warranted** [1] [4].
- **Dosing Strategy:** The long terminal half-life and observed accumulation support a **once-daily dosing regimen** [2] [3]. The potential for less-than-dose-proportional increases in exposure at higher doses should be monitored [1] [2].

- **Drug Interaction Potential:** As a CYP3A4 substrate, **taranabant** has a **potential for interaction** with strong inhibitors or inducers of this enzyme. However, studies showed it did not meaningfully alter the PK of co-administered oral contraceptives or phentermine [6] [7].

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